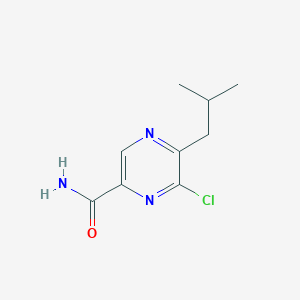

6-Chloro-5-isobutylpyrazine-2-carboxamide

CAS No.: 182244-16-2

Cat. No.: VC8249566

Molecular Formula: C9H12ClN3O

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 182244-16-2 |

|---|---|

| Molecular Formula | C9H12ClN3O |

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 6-chloro-5-(2-methylpropyl)pyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C9H12ClN3O/c1-5(2)3-6-8(10)13-7(4-12-6)9(11)14/h4-5H,3H2,1-2H3,(H2,11,14) |

| Standard InChI Key | SMTZIIKFADFPFM-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=NC=C(N=C1Cl)C(=O)N |

| Canonical SMILES | CC(C)CC1=NC=C(N=C1Cl)C(=O)N |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic name is derived from its pyrazine backbone and substituents:

-

Core structure: Pyrazine (C₄H₄N₂)

-

Substituents:

-

6-Chloro: A chlorine atom attached to the pyrazine ring at position 6.

-

5-Isobutyl: An isobutyl group (–CH(CH₃)₂) at position 5.

-

2-Carboxamide: A carboxamide group (–CONH₂) at position 2.

-

Molecular Formula: C₉H₁₂ClN₃O

Molecular Weight: 213.66 g/mol (calculated from the formula)

SMILES Notation: O=C(C1=NC(Cl)=C(CC(C)C)N=C1)N

Physical and Chemical Properties

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂ClN₃O | |

| Molecular Weight | 213.66 g/mol | |

| Density | Not reported | – |

| Melting Point | Not reported | – |

| Solubility | Likely soluble in organic solvents (e.g., DMSO, CHCl₃) |

Biological Activity and Applications

Role in Drug Synthesis

This compound may serve as an intermediate in synthesizing bioactive molecules. For example:

-

Amide Coupling: The carboxamide group can react with amines to form secondary amides.

-

Chlorine Substitution: The 6-chloro group enables further functionalization via nucleophilic aromatic substitution .

| Hazard Category | Classification | Pictogram | Source |

|---|---|---|---|

| Toxicity (H301, H311, H331) | Class 6.1 (Toxic) | Skull and Crossbones | |

| Precautionary Statements | P261, P280, P302+P352, etc. | – |

Recommended Precautions:

-

Protective Gear: Gloves, lab coat, and eye protection.

-

Storage: Keep in a cool, dry place away from incompatible materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume